molecular formula C6H8F3NO B13285988 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B13285988
M. Wt: 167.13 g/mol
InChI Key: XZVIYSKMCODTKK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dioxiranes and other oxidizing agents under controlled conditions.

    Reduction: Hydrogen gas with a catalyst or chemical reducing agents.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products: The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The trifluoromethyl group and the bicyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)3-4-5(3)11-2-1-10-4/h3-5,10H,1-2H2

InChI Key

XZVIYSKMCODTKK-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F

Origin of Product

United States

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